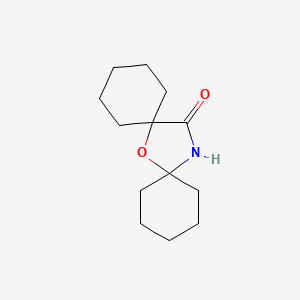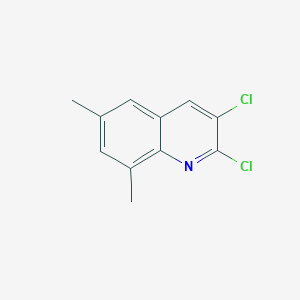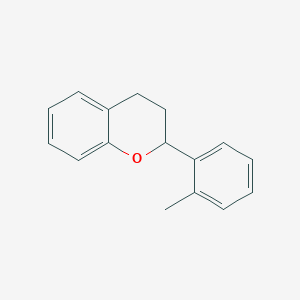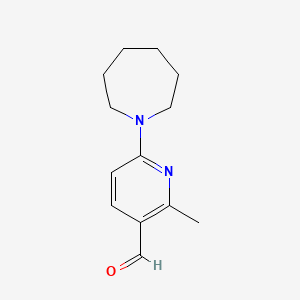![molecular formula C10H7BrO B15067856 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism by which 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its structure allows it to participate in cycloaddition reactions, which are important in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6a-Dihydrocyclopropa[a]inden-6(1aH)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one:
Uniqueness
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
Propriétés
Formule moléculaire |
C10H7BrO |
|---|---|
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
2-bromo-1a,6a-dihydro-1H-cyclopropa[a]inden-6-one |
InChI |
InChI=1S/C10H7BrO/c11-8-3-1-2-5-9(8)6-4-7(6)10(5)12/h1-3,6-7H,4H2 |
Clé InChI |
PZLKGKLADWXNKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C(=O)C3=C2C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)






![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)

![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
